molecular formula C19H22N2O6S B2861340 N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide CAS No. 313554-93-7

N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide

Cat. No.: B2861340
CAS No.: 313554-93-7
M. Wt: 406.45
InChI Key: WXHAEXWSQKNKKL-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is a benzamide derivative featuring a 2,5-dimethoxy-phenyl group attached to the benzamide core and a morpholine-4-sulfonyl substituent at the para position. This structure combines electron-donating methoxy groups with a sulfonamide-linked morpholine ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-5-8-18(26-2)17(13-15)20-19(22)14-3-6-16(7-4-14)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHAEXWSQKNKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Morpholine-4-sulfonyl Group: The morpholine-4-sulfonyl group can be introduced by reacting the intermediate product with morpholine-4-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a sulfonyl benzamide backbone with several analogs, differing primarily in substituent groups:

Compound Name Key Substituents Molecular Weight (g/mol) LogP Hydrogen Bond Donors/Acceptors Reference
N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide 2,5-Dimethoxy-phenyl, morpholine-4-sulfonyl ~434 (estimated) ~3.5–4.0 (estimated) 1 / 7–8
Compound 50 () 4-Bromophenyl-thiazole, dimethylsulfamoyl Not provided Not provided Not provided
N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide () 2,5-Diethoxy, 3,4-dimethylbenzene-sulfonyl 434.6 3.6 1 / 7
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazoles () Halogens (X = H, Cl, Br), difluorophenyl ~450–500 (estimated) ~2.5–3.5 (estimated) 2–3 / 6–7

Key Observations:

  • Substituent Effects on Lipophilicity : The target compound’s methoxy groups and morpholine sulfonyl moiety likely contribute to a moderate LogP (~3.5–4.0), comparable to the diethoxy analog in (LogP 3.6) . Halogenated analogs (e.g., Cl/Br in ) may exhibit higher LogP due to increased hydrophobicity .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~434) aligns with analogs in , making it suitable for oral bioavailability under Lipinski’s rules .
  • Rotatable Bonds : The diethoxy analog in has 8 rotatable bonds, suggesting moderate flexibility, whereas the target compound’s methoxy groups may reduce conformational freedom .

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